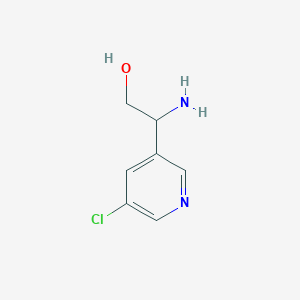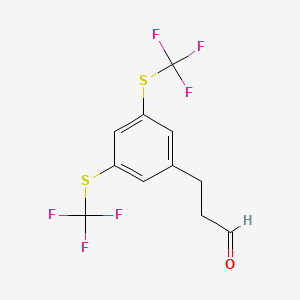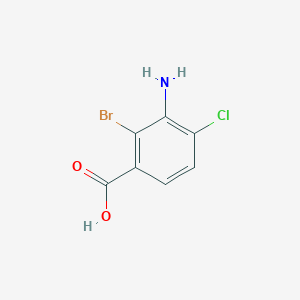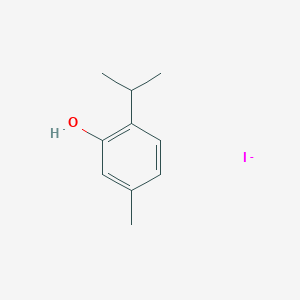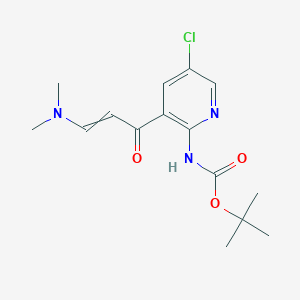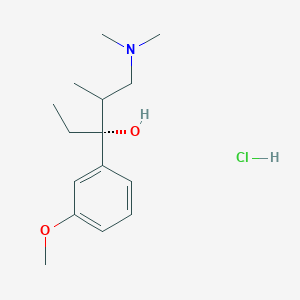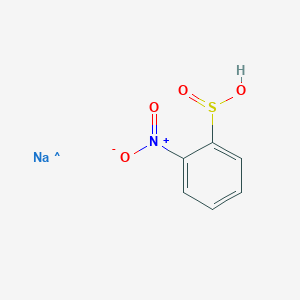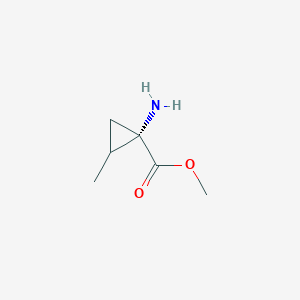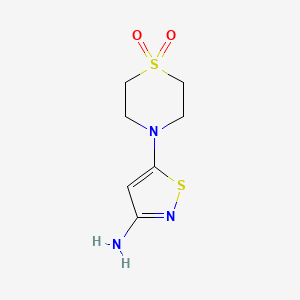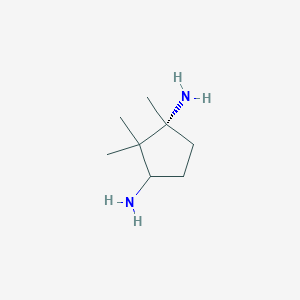![molecular formula C15H18F2O3 B14789238 2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE is a chemical compound with the molecular formula C15H18F2O3 and a molecular weight of 284.298 g/mol . This compound is known for its unique structure, which includes a difluorophenyl group and an oxirane ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE typically involves the reaction of 2,4-difluorophenyl epoxide with an appropriate alcohol under controlled conditions . The reaction is often catalyzed by a strong acid or base to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as distillation or crystallization to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluorophenyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
Efinaconazole: A similar compound with antifungal properties.
Fluconazole: Another antifungal agent with a similar difluorophenyl group.
Voriconazole: A triazole antifungal with structural similarities.
Uniqueness
2-[(1R)-1-[2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL]ETHOXY]OXANE is unique due to its combination of an oxirane ring and a difluorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H18F2O3 |
|---|---|
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
2-[1-[2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane |
InChI |
InChI=1S/C15H18F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,10,14H,2-4,7,9H2,1H3 |
Clave InChI |
PWBIMUAZFIPFKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
![2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)
